molecular formula C17H13F2N5O2S2 B2949204 N-(3-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886938-15-4

N-(3-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2949204
CAS No.: 886938-15-4
M. Wt: 421.44
InChI Key: ZLSVHGMBEFZDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a ureido group linked to a 4-fluorophenyl ring and a thioacetamide moiety attached to a 3-fluorophenyl group. This structure combines electron-withdrawing fluorine atoms and sulfur-rich heterocycles, which are often associated with enhanced biological activity, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S2/c18-10-4-6-12(7-5-10)21-15(26)22-16-23-24-17(28-16)27-9-14(25)20-13-3-1-2-11(19)8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVHGMBEFZDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H16FN5O4S2
  • Molecular Weight : 461.5 g/mol
  • CAS Number : 886935-81-5

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

A study found that certain thiadiazole derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 15.6 µg/mL to 300 µg/mL against these pathogens, suggesting potent antibacterial activity compared to standard drugs like streptomycin .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that derivatives with the thiadiazole ring structure can inhibit the growth of fungal strains such as Aspergillus niger and Candida albicans. The effectiveness is often correlated with the presence of electron-withdrawing groups on the aromatic rings .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:

Cell LineCompound ConcentrationObserved Effect
A549 (lung cancer)100 nM - 1 mMSignificant reduction in cell viability
T47D (breast cancer)100 nM - 1 mMInduced apoptosis in cancer cells

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, particularly through the introduction of halogen substituents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituent Effects : The presence of fluorine and other electronegative atoms has been linked to increased potency against bacteria and cancer cells.
  • Thiadiazole Ring Modifications : Variations at the 5-position of the thiadiazole ring significantly impact biological activity. For example, introducing electron-withdrawing groups enhances antibacterial effects .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiadiazole derivatives showed that those with para-substituted groups exhibited superior antibacterial properties compared to their ortho or meta counterparts. The most effective compound had an MIC value lower than that of standard antibiotics like ampicillin .
  • Anticancer Screening : In a comparative study using MTT assays on multiple cancer cell lines, derivatives containing fluorinated phenyl groups demonstrated enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that fluorination may play a critical role in the design of effective anticancer agents .

Scientific Research Applications

Biological Activities

This compound has shown promise in several biological applications, which are detailed below:

Antibacterial Activity: Thiadiazole derivatives exhibit antibacterial properties against various bacterial strains. These include both Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. One study reported that certain thiadiazole derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 15.6 µg/mL to 300 µg/mL against these pathogens, indicating significant antibacterial activity compared to streptomycin.

Antifungal Activity: The compound demonstrates antifungal properties, with studies showing that derivatives with the thiadiazole ring structure can inhibit the growth of fungal strains like Aspergillus niger and Candida albicans. The effectiveness is often correlated with the presence of electron-withdrawing groups on the aromatic rings.

Anticancer Activity: In vitro studies have evaluated the anticancer potential of this compound, revealing that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

Cell LineCompound ConcentrationObserved Effect
A549 (lung cancer)100 nM - 1 mMSignificant reduction in cell viability
T47D (breast cancer)100 nM - 1 mMInduced apoptosis (programmed cell death)

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, particularly through the introduction of halogen substituents.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is influenced by its structural components:

  • Substituent Effects: The presence of fluorine and other electronegative atoms has been linked to increased potency against bacteria and cancer cells.
  • Thiadiazole Ring Modifications: Variations at the 5-position of the thiadiazole ring significantly impact biological activity. Introducing electron-withdrawing groups enhances antibacterial effects.

Case Studies

Antibacterial Efficacy: A study on a series of thiadiazole derivatives showed that those with para-substituted groups exhibited superior antibacterial properties compared to their ortho or meta counterparts. The most effective compound had a MIC value lower than that of standard antibiotics like ampicillin.

Comparison with Similar Compounds

Core Modifications

  • Compound 4j (): Replaces the 4-fluorophenyl ureido group with a 4-chlorophenyl and attaches the acetamide to a benzothiazole ring.
  • Compound 4y (): Features a p-tolylamino group on the thiadiazole and an ethyl substituent. This compound exhibits strong anticancer activity (IC₅₀ = 0.034–0.084 mmol·L⁻¹ against MCF7/A549), highlighting the impact of alkyl and aromatic substituents on potency .
  • Compound 8g (): Incorporates a triazole and difluorophenyl group, showing antifungal activity. The triazole moiety enhances metabolic stability, a property absent in the target compound .

Functional Group Variations

  • N-(4-Acetylphenyl) Analog (–19): Replaces the 3-fluorophenyl with a 4-acetylphenyl group. The acetyl group may improve solubility but could reduce membrane permeability due to increased polarity .
  • Nitro-Substituted Analogues (): Compounds 3 and 8 feature nitro groups, which enhance electron-withdrawing effects compared to fluorine. These compounds inhibit Akt (92.36% and 86.52% inhibition) and induce apoptosis in glioma cells, suggesting nitro groups may amplify pro-apoptotic signaling .

Yield and Melting Points

Compound ID Yield (%) Melting Point (°C) Key Substituents Source
Target Compound N/A N/A 3-Fluorophenyl, 4-fluorophenyl ureido -
5j () 82 138–140 4-Chlorobenzylthio
4j () N/A 261–263 4-Chlorophenyl ureido, benzothiazole
8g () 56 150–153 Triazole, difluorophenyl
  • The target compound’s synthesis likely follows routes similar to and , where thioacetamide derivatives are formed via nucleophilic substitution or coupling reactions. Yields for analogs range from 56% to 88%, suggesting moderate to high synthetic efficiency .

Anticancer Activity

  • Compound 4y (): Exhibits IC₅₀ values of 0.034 mmol·L⁻¹ (A549) and 0.084 mmol·L⁻¹ (MCF7), outperforming cisplatin in selectivity. The ethyl and p-tolyl groups likely enhance DNA intercalation or enzyme inhibition .
  • Nitro-Substituted Analogues (): Induce apoptosis via Akt inhibition, with compound 3 showing 92.36% activity. Fluorine’s smaller size compared to nitro may reduce steric hindrance but lower electron withdrawal .

Antimicrobial and Antifungal Activity

  • Compound 8g (): Demonstrates antifungal properties through triazole-mediated cytochrome P450 inhibition, a mechanism distinct from the target compound’s presumed thiadiazole-driven activity .
  • Imidazo-Thiadiazoles (): Exhibit antibacterial and anti-inflammatory activities, suggesting the thiadiazole-thioacetamide scaffold’s versatility across therapeutic areas .

Spectral and Analytical Data

  • IR/NMR Trends : Analogs in show characteristic NH stretches (3200–3300 cm⁻¹) for ureido groups and aromatic C-F vibrations (1100–1250 cm⁻¹). ¹H NMR signals for acetamide protons appear at δ 3.8–4.2 ppm .
  • Mass Spectrometry : Molecular ions for analogs (e.g., 4j: m/z 491.01) align with calculated values, confirming structural integrity .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a thiadiazole-thiol intermediate with a fluorophenylacetamide derivative. A general approach includes:

  • Step 1: Synthesis of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by precipitation at pH 8–9 .
  • Step 2: Introduction of the thioacetamide moiety via nucleophilic substitution. For example, reacting 2-chloroacetamide derivatives with thiadiazole-thiols in the presence of K₂CO₃ in ethanol .
  • Optimization: Adjusting solvent polarity (e.g., DMSO/water mixtures for recrystallization) and stoichiometric ratios of reactants can improve yields (e.g., up to 78% yield reported for analogous compounds) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Identify urea C=O stretching (~1700 cm⁻¹), thiadiazole C=N (~1570 cm⁻¹), and acetamide N-H (~3150 cm⁻¹) .
  • NMR:
    • ¹H NMR: Fluorophenyl protons appear as doublets (δ 6.8–7.5 ppm), while thiadiazole-linked methylene groups (S-CH₂-C=O) resonate at δ 3.8–4.2 ppm .
    • ¹³C NMR: Urea carbonyls (~155 ppm), thiadiazole carbons (~165 ppm), and acetamide carbonyls (~170 ppm) are critical markers .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 296 [M⁺] for fluorophenyl analogs) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10). Analogous compounds show poor aqueous solubility but moderate solubility in DMSO (~10 mM) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thioether bonds and urea groups may hydrolyze under acidic/alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern this compound’s biological activity, particularly its kinase or enzyme inhibition potential?

Methodological Answer:

  • Core Modifications: The 1,3,4-thiadiazole moiety enhances interactions with kinase ATP-binding pockets (e.g., VEGFR-2 inhibition reported for analogs with IC₅₀ < 1 µM) . Fluorine atoms on phenyl rings improve metabolic stability and hydrophobic binding .
  • Urea Linkage: Critical for hydrogen bonding with catalytic residues (e.g., BRAF kinase Asp594). Replacement with amide or sulfonamide groups reduces potency .
  • Experimental Validation: Use kinase inhibition assays (e.g., ELISA-based) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Source Identification: Compare assay conditions (e.g., cell lines, ATP concentrations). For example, antiproliferative activity against MCF-7 cells may vary due to differential expression of target kinases .
  • Data Normalization: Use internal controls (e.g., staurosporine for cytotoxicity) and validate findings across multiple assays (e.g., MTT, colony formation).
  • Structural Confirmation: Re-characterize compounds from conflicting studies via NMR and HPLC to rule out degradation or impurities .

Q. What computational methods are most effective for predicting binding modes and ADMET properties?

Methodological Answer:

  • Binding Mode Prediction: Molecular dynamics simulations (e.g., GROMACS) and docking studies (e.g., Schrödinger Suite) can model interactions with targets like VEGFR-2. Key residues (e.g., Lys868, Glu885) should show stable hydrogen bonds .
  • ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB < 0.3) and CYP3A4-mediated metabolism. Experimental validation via hepatocyte clearance assays is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.